A certified solution standard applicable for use as starting material in calibrators or controls for a variety of LC/MS or GC/MS applications such as clinical toxicology or forensic analysis. Nalorphine is an opiate used to counteract the effects of opioid overdose. Nalorphine HCl is discontinued (DEA controlled substance). Nalorphine HCl is a narcotic antagonist with some agonist properties. It is an antagonist at mu opioid receptors and an agonist at kappa opioid receptors. Given alone it produces a broad spectrum of unpleasant effects and it is considered to be clinically obsolete.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nalorphine is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. Nalorphine is a morphinane alkaloid. Nalorphine is a mixed opioid agonist–antagonist. It acts at two opioid receptors—at the mu receptor it has antagonistic effects, and at the kappa receptors it exerts high-efficacy agonistic characteristics. It is used to reverse opioid overdose and (starting in the 1950s) in a challenge test to determine opioid dependence.
Mitratapide is a microsomal triglyceride transfer protein inhibitor, approved in veterinary use for weight loss and reduction of hyperlipidemia in dogs.
Mitraphylline is the major pentacyclic oxindolic alkaloid found in U. tomentosa and has anti-inflammatory and antiproliferative properties. It reduces production of nitric oxide (NO), IL-8, IL-6, and TNF-α as well as expression of inducible nitric oxide synthase (iNOS) in LPS-activated human neutrophils. Mitraphylline inhibits the growth of SKN-BE neuroblastoma, GAMG glioblastoma, MHH-ES-1 Ewing's sarcoma, and MT-3 breast cancer cells (IC50s = 12.3, 20, 17.15, and 11.18 μM, respectively). In vivo, mitraphylline (30 mg/kg per day) inhibits LPS-induced release of IL-1α, IL-1β, IL-17, and TNF-α in mouse serum. Mitraphyllin is used in studies to evaluate isoniazid resistance and antibiotic activity potentiation in Mycobacterium using antibiotic combinations. Mitraphylline is isolated from Uncaria tomentosa and has potential anti-inflammatory activity.
MIV-150 is a tight-binding, allosteric inhibitor of reverse transcriptase that is active against HIV-1 and HIV-2 (both EC50s = 1 nM in vitro). It has been shown to inactivate viruses that are resistant to other antiviral drugs, including non-nucleoside reverse transcriptase inhibitors, nucleoside reverse transcriptase inhibitors, and protease inhibitors. Although MIV-150 possesses poor oral bioavailability, it demonstrates efficacy when formulated as a topical microbicide. MIV 150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been found effective against simian-human immunodeficiency virus-RT (SHIV-RT).
MIV-6R is an inhibitor of the menin-MLL interaction. It acts by demonstrating strong and selective effects in MLL leukemia cells and validating specific mechanism of action.
ABBV-075 is a potent inhibitor of the bromodomain and extra terminal domain (BET) family of proteins that is selective for the bromodomain-containing proteins (BRD) BRD2, BRD4, and BRDT (Kis = 1-2.2 nM) over BRD3 (Ki = 12.2 nM) and against a panel of 18 BRD proteins. It inhibits BRD4 recruitment to androgen receptor-occupied gene enhancer sites leading to growth inhibition in androgen receptor-dependent prostate cancer cells. ABBV-075 halts the cell cycle in the G1 phase and induces apoptosis in prostate cancer cells as well as patient-derived acute myeloid leukemia (AML), non-Hodgkin lymphoma, and multiple myeloma cells. It is also efficacious in many xenograft mouse models including lung and prostate cancers, AML, and multiple myeloma. Formulations containing ABBV-075 are in clinical trials for the treatment of advanced hematologic malignancies and solid tumors. Mivebresib, also known as ABBV-075, is a potent BET inhibitor (bromodomain (BRD)-containing proteind) with potential antineoplastic activity. Upon administration, the bromodomain inhibitor ABBV-075 binds to the acetyl-lysine binding site in the BRD of certain BRD-containing protein(s), thereby preventing the interaction between those proteins and acetylated histones. This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors.